molecular formula C8H5BrO B2503480 5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one CAS No. 203805-65-6

5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one

Cat. No.: B2503480
CAS No.: 203805-65-6
M. Wt: 197.031
InChI Key: WTLPMCZXBLMOJG-UHFFFAOYSA-N
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Description

5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one is a bicyclic compound with the molecular formula C8H5BrO and a molecular weight of 197.03 g/mol . It is characterized by a bromine atom attached to a bicyclo[4.2.0]octa-1(6),2,4-trien-7-one structure. This compound is commonly used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one has several applications in scientific research, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . For more detailed safety information, please refer to the MSDS .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one typically involves the bromination of bicyclo[4.2.0]octa-1(6),2,4-trien-7-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, along with a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical transformations. This makes it a valuable compound in organic synthesis and various research applications .

Properties

IUPAC Name

5-bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO/c9-6-3-1-2-5-4-7(10)8(5)6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLPMCZXBLMOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C1=O)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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